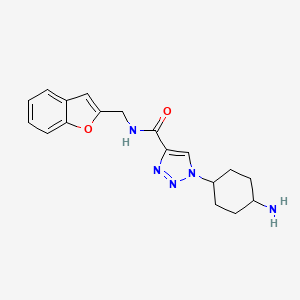

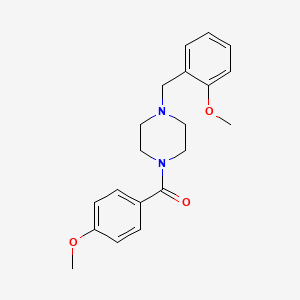

![molecular formula C17H20N4S B5532270 1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B5532270.png)

1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions including the conversion of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile to its chloro-acetylamino derivative, followed by nucleophilic substitution reactions with different amines. These steps are crucial for the formation of the core structure of tetrahydrothieno[2,3-c]isoquinolines (El-Dean et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by complex heterocyclic systems. These compounds typically exhibit a tetrahydrothieno[2,3-c]isoquinoline core with various substituents, contributing to their diverse chemical behavior and biological activity. The structure is established using various spectroscopic techniques such as FTIR, NMR, and mass spectroscopy (Zaki et al., 2019).

Chemical Reactions and Properties

The chemical reactions of these compounds often involve the formation of fused heterocyclic systems via nucleophilic substitution reactions and cyclization processes. These reactions are pivotal in synthesizing a variety of heterocyclic compounds with potential biological activities. The reactivity and functional group transformations are key aspects of their chemical properties (El-Dean et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

1-Amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been converted into chloro-acetylamino derivatives, which undergo nucleophilic substitution reactions with different amines. This compound has also been used to create aminoiminopyrimidine derivatives through reactions with triethyl orthoformate and hydrazine, leading to a variety of fused heterocyclic compounds including triazolopyrimidothienotetrahydroisoquinolines (A. El-Dean, S. M. Radwan, & R. Zaki, 2010).

Antimicrobial Activity

The compound has been foundational in synthesizing novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines that exhibit antimicrobial activity. Upon treatment with α-halo carbonyl compounds, the compound has led to the creation of structures that demonstrate promising activities against various pathogenic strains of bacteria and fungi, highlighting its potential for developing new antimicrobial agents (R. Zaki, A. K. Kamal El‐dean, S. M. Radwan, & Asmaa S. A. Sayed, 2019).

Contribution to Heterocyclic Chemistry

Further research has demonstrated the versatility of this compound in heterocyclic chemistry. It has been used as a precursor in synthesizing diamino-substituted pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines. These compounds were further modified to produce various derivatives, showcasing the compound's role in expanding the library of heterocyclic compounds with potential pharmaceutical applications (E. Paronikyan, S. Dashyan, N. S. Minasyan, & G. M. Stepanyan, 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-amino-5-piperidin-1-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c18-10-13-15(19)14-11-6-2-3-7-12(11)16(20-17(14)22-13)21-8-4-1-5-9-21/h1-9,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLGGVIHPNVPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C(=C(S3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

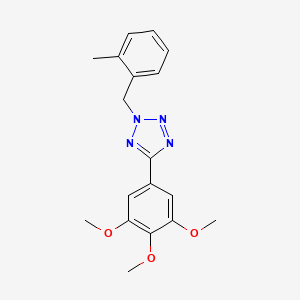

![2,4,5-trimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5532194.png)

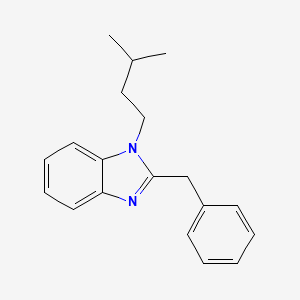

![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532210.png)

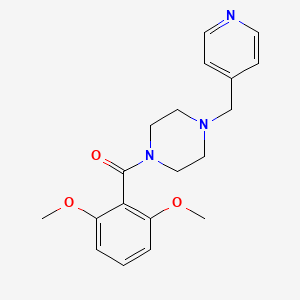

![2-[1-(3-ethylphenyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5532211.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B5532231.png)

![4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5532246.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5532248.png)

![4-[(benzylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5532255.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5532259.png)

![4-(4-ethylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B5532281.png)